molecular formula C18H20N4O2S B11190906 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11190906
M. Wt: 356.4 g/mol
InChI Key: QFRKOZJMXSAPON-UHFFFAOYSA-N
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Description

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and various functional groups such as hydroxyphenyl, dimethyl, and methylsulfanyl

Preparation Methods

The synthesis of 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the synthesis might involve the reaction of 4-hydroxybenzaldehyde with a suitable amine to form an imine, followed by cyclization with a triazole derivative under acidic or basic conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions to introduce other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PCAF bromodomain, which is involved in the regulation of gene expression . The compound binds to the active site of the target protein, disrupting its normal function and leading to therapeutic effects such as anticancer activity.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and triazolopyrazines. These compounds share structural similarities but differ in their functional groups and specific biological activities. For example, triazolopyrazines have been studied for their potential as CDK2 inhibitors in cancer treatment . The uniqueness of 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

9-(4-hydroxyphenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H20N4O2S/c1-18(2)8-12-14(13(24)9-18)15(10-4-6-11(23)7-5-10)22-16(19-12)20-17(21-22)25-3/h4-7,15,23H,8-9H2,1-3H3,(H,19,20,21)

InChI Key

QFRKOZJMXSAPON-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=C(C=C4)O)C(=O)C1)C

Origin of Product

United States

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